An In-Depth Technical Guide to 3,8-Di(thiophen-2-yl)-1,10-phenanthroline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,8-Di(thiophen-2-yl)-1,10-phenanthroline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline (CAS No. 753491-32-6), a heteroaromatic compound of significant interest in materials science and coordination chemistry. By integrating thiophene moieties onto the rigid 1,10-phenanthroline scaffold, this molecule exhibits unique electronic and photophysical properties, making it a promising candidate for a range of advanced applications. This document will delve into its synthesis, physicochemical characteristics, and potential uses, offering field-proven insights for researchers in organic electronics, sensor technology, and catalysis.
Molecular Overview and Significance
3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a π-conjugated organic molecule that synergistically combines the electron-deficient nature of the 1,10-phenanthroline core with the electron-rich characteristics of the thiophene substituents. The 1,10-phenanthroline unit is a well-established, robust bidentate ligand known for its strong coordination to various metal ions and its role in the construction of functional materials.[1][2] The introduction of thiophene rings at the 3 and 8 positions extends the π-conjugation of the system, which is known to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This strategic functionalization is a key approach to tuning the optical and electronic properties of the resulting material.[3]
Key Molecular Attributes:
| Property | Value | Reference |
| CAS Number | 753491-32-6 | [4] |
| Molecular Formula | C₂₀H₁₂N₂S₂ | [4] |
| Molecular Weight | 344.45 g/mol | [4] |
Caption: Molecular structure of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.
Synthesis and Mechanistic Insights
The synthesis of 3,8-di(thiophen-2-yl)-1,10-phenanthroline is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming carbon-carbon bonds between aromatic systems. This approach offers high yields and good functional group tolerance under relatively mild conditions.
The logical starting materials for this synthesis are 3,8-dibromo-1,10-phenanthroline and a suitable thiophene-based organoboron reagent, such as thiophen-2-ylboronic acid. The choice of a palladium catalyst, ligand, and base is crucial for an efficient reaction, especially when working with heteroaromatic substrates like thiophenes, which can sometimes present challenges in cross-coupling reactions.
Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative, self-validating procedure derived from established methods for the synthesis of analogous 3,8-diaryl-1,10-phenanthrolines.[2]
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Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,8-dibromo-1,10-phenanthroline (1.0 eq.), thiophen-2-ylboronic acid (2.2-2.5 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 24-48 hours.
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Workup and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 3,8-di(thiophen-2-yl)-1,10-phenanthroline.
Physicochemical Properties
The introduction of thiophene substituents at the 3 and 8 positions of the 1,10-phenanthroline core significantly influences its electronic and photophysical properties. These properties are critical for its performance in various applications. While specific experimental data for 3,8-di(thiophen-2-yl)-1,10-phenanthroline is not extensively reported, the following properties can be predicted based on studies of closely related 3,8-diaryl-1,10-phenanthroline analogs.[2]
Photophysical Properties
The extended π-conjugation in 3,8-di(thiophen-2-yl)-1,10-phenanthroline is expected to result in a red-shift of both the absorption and emission spectra compared to the parent 1,10-phenanthroline. The molecule is anticipated to exhibit fluorescence in the blue to green region of the visible spectrum.
| Property | Predicted Value/Range | Rationale/Analogous Compound |
| Absorption λmax (nm) | 300 - 350 | Based on π-π* transitions in similar conjugated systems.[2] |
| Emission λmax (nm) | 400 - 480 | Expected fluorescence from the extended π-conjugated system.[2] |
| Quantum Yield (Φ) | Moderate to High | Thiophene substitution can enhance fluorescence. |
| Solvatochromism | Potential for moderate solvatochromism | The molecule has some degree of charge transfer character.[2] |
Electrochemical Properties
Cyclic voltammetry is a key technique to determine the HOMO and LUMO energy levels of a molecule, which are crucial for its application in electronic devices. For 3,8-di(thiophen-2-yl)-1,10-phenanthroline, the electron-rich thiophene units are expected to lower the oxidation potential (affecting the HOMO level), while the electron-deficient phenanthroline core will influence the reduction potential (LUMO level).
| Property | Predicted Value (vs. Fc/Fc⁺) | Rationale/Analogous Compound |
| Oxidation Potential (Eₒₓ) | +0.8 to +1.2 V | Oxidation is expected to occur on the electron-rich thiophene and phenanthroline rings.[2] |
| Reduction Potential (EᵣₑᏧ) | -2.0 to -2.5 V | Reduction is anticipated on the electron-deficient phenanthroline core.[2] |
| HOMO Level (eV) | -5.6 to -6.0 eV | Calculated from the oxidation potential. |
| LUMO Level (eV) | -2.3 to -2.8 eV | Calculated from the reduction potential. |
Key Applications and Future Directions
The unique combination of a metal-chelating phenanthroline core and tunable electronic properties from the thiophene substituents opens up a variety of application areas for this molecule.
Caption: Potential application pathways for 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.
Organic Light-Emitting Diodes (OLEDs)
Phenanthroline derivatives are widely investigated for use in OLEDs due to their excellent electron-transporting properties. 3,8-Di(thiophen-2-yl)-1,10-phenanthroline could serve multiple roles in an OLED device:
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Electron-Transport Layer (ETL): The electron-deficient phenanthroline core facilitates efficient electron injection and transport from the cathode.
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Host Material: Its high triplet energy, a characteristic of many phenanthroline derivatives, makes it a potential host for phosphorescent emitters in highly efficient PhOLEDs.
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Emissive Material: The inherent fluorescence of the molecule could be harnessed for use as a blue or green emitter in fluorescent OLEDs.
Chemical Sensors
The 1,10-phenanthroline moiety is a powerful chelating agent for a variety of metal ions. Upon coordination, the photophysical properties of the ligand, such as its fluorescence intensity or emission wavelength, can be significantly altered. This "chelation-enhanced fluorescence" (CHEF) effect is the basis for highly sensitive and selective fluorescent sensors. 3,8-Di(thiophen-2-yl)-1,10-phenanthroline could be developed into a sensor for environmentally or biologically important metal ions.
Coordination Chemistry and Catalysis
As a bidentate N,N'-ligand, 3,8-di(thiophen-2-yl)-1,10-phenanthroline can form stable complexes with a wide range of transition metals. These metal complexes can exhibit interesting catalytic, photoredox, or biological activities. The thiophene substituents can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the reactivity of the metal center.
Conclusion
3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a versatile and promising molecule at the intersection of materials science and coordination chemistry. Its synthesis via established cross-coupling methodologies is straightforward, and its tunable electronic and photophysical properties make it a compelling candidate for applications in organic electronics, sensing, and catalysis. Further research into the specific characterization of this molecule and its metal complexes will undoubtedly unlock its full potential in these and other emerging fields.
References
-
Sammes, P. G., & Yahioglu, G. (1994). 1,10-Phenanthroline: a versatile ligand. Chemical Society Reviews, 23(5), 327-334. [Link]
-
Bencini, A., & Lippolis, V. (2010). 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes. Coordination Chemistry Reviews, 254(17-18), 2096-2180. [Link]
-
Pashaei, B., Shahroosvand, H., & Eslami, M. (2019). Polypyridyl ligands as a versatile platform for solid-state light-emitting devices. Chemical Society Reviews, 48(19), 5033-5139. [Link]
-
Muñoz, J., Peñaloza, F., Guajardo, K., Arce, R., Pizarro, N., & Vega, A. (2025). SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES. Journal of the Chilean Chemical Society, 69(3), 6188-6194. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
Sources
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES | Journal of the Chilean Chemical Society [jcchems.com]
- 3. researchgate.net [researchgate.net]
- 4. 3asenrise.com [3asenrise.com]
